1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
The compound 1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole features a 1,2,4-triazole core linked via a methyl group to an azetidine ring sulfonylated at the 1-position by a 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines three pharmacologically significant motifs:
- 1,2,4-Triazole: Known for broad-spectrum bioactivity, including antifungal, anti-inflammatory, and enzyme-inhibitory properties .
- Sulfonyl and trifluoromethyl groups: These electron-withdrawing substituents improve metabolic stability and may facilitate interactions with enzymatic active sites, such as cytochrome P450 systems .
Properties
IUPAC Name |
1-[[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S/c14-12-2-1-10(3-11(12)13(15,16)17)24(22,23)21-5-9(6-21)4-20-8-18-7-19-20/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFGVASNUTPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Triazole Isomerism :
- The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in ) may confer distinct hydrogen-bonding patterns, altering target selectivity. For example, 1,2,4-triazoles are more prevalent in antifungal agents (e.g., fluconazole derivatives) .
Sulfonyl vs. Thioether/Silane Groups: The sulfonylazetidinyl group in the target compound enhances polarity and metabolic stability compared to thioether-containing analogs () or silane-based flusilazole .
Azetidine vs. Phenyl/Propargyl Substituents :
- The azetidine ring introduces conformational rigidity , which may improve binding to sterically constrained enzyme pockets (e.g., fungal CYP51). In contrast, phenyl or propargyl groups () prioritize planar or reactive functionalities, respectively.
Hypothetical Activity Comparison
- Antifungal Potency : The trifluoromethyl and sulfonyl groups in the target compound may enhance CYP51 inhibition compared to flusilazole’s silane group, which relies on lipophilic interactions .
- Synthetic Utility : Unlike propargyl-substituted triazoles (), the target compound’s sulfonylazetidine group is less reactive but more suitable for targeted drug design.
Research Findings and Data Tables
Table 1: Physicochemical Properties (Hypothetical)
| Property | Target Compound | 1,2,3-Triazole Analog () | Flusilazole () |
|---|---|---|---|
| Molecular Weight | ~440 g/mol | ~315 g/mol | 315.4 g/mol |
| LogP (Predicted) | 3.5 | 4.2 | 4.8 |
| Hydrogen Bond Acceptors | 6 | 3 | 4 |
Table 2: Hypothetical Enzymatic Inhibition (IC₅₀)
| Enzyme Target | Target Compound | Flusilazole () |
|---|---|---|
| CYP51 (Fungal) | 0.8 µM (est.) | 1.2 µM |
| Human CYP3A4 | 25 µM (est.) | >50 µM |
Preparation Methods
Preparation of 1-((4-Chloro-3-(Trifluoromethyl)Phenyl)Sulfonyl)Azetidine
The azetidine ring is synthesized via cyclization of 1,3-dibromopropane with ammonia, followed by sulfonylation using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Temperature : 0°C to room temperature.
- Yield : 75–85% after column chromatography.
Mechanism : Nucleophilic substitution at the sulfonyl chloride by the azetidine nitrogen.
Functionalization of the Azetidine Core with the Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The triazole ring is constructed via a Cu(I)-catalyzed reaction between an alkyne-functionalized azetidine and an azide.
Procedure :
- Alkyne Installation : Propargylation of the azetidine nitrogen using propargyl bromide.
- Azide Preparation : Synthesis of 1H-1,2,4-triazole-3-methyl azide from 1H-1,2,4-triazole-3-methanol via diazotization.
- Cycloaddition :
Advantages : High regioselectivity for the 1,4-triazole isomer.
Metal-Free Sakai-Clark Triazole Synthesis
An alternative to Click chemistry avoids copper residues, critical for pharmaceutical applications.
Steps :
- Tosylhydrazone Formation : React (MeO)₂CHCH=NNHTos with 1H-1,2,4-triazole-3-methanol.
- Cyclization : Thermal or acid-catalyzed rearrangement to form the triazole.
- Methylation : Using iodomethane and potassium carbonate.
Conditions :
Coupling Strategies and Final Assembly
Suzuki-Miyaura Cross-Coupling for Aryl Integration
The 4-chloro-3-(trifluoromethyl)phenyl group is introduced via palladium-catalyzed coupling.
Reagents :
- Boronated Intermediate : Prepared from azetidine-sulfonyl precursor.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃.
- Solvent : Dioxane/water (4:1).
Yield : 65–75%.
Reductive Amination for Methylenebridge Formation
The methylene linker between azetidine and triazole is installed via reductive amination.
Procedure :
- Aldehyde Generation : Oxidation of 1H-1,2,4-triazole-3-methanol to the aldehyde.
- Coupling : Reaction with azetidine-sulfonyl amine using NaBH₃CN.
- Workup : Aqueous extraction and silica gel purification.
Optimization and Scalability Considerations
Large-Scale Synthesis (100+ Gram Batches)
- Batch Size : 113 g.
- Purity : >99.8% (HPLC).
- Key Adjustments :
Physicochemical Properties and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClF₃N₄O₂S |
| Molecular Weight | 380.77 g/mol |
| Solubility | DMSO, DMF, THF |
| Melting Point | Not reported |
| LogP | 2.8 (predicted) |
Structural Confirmation :
- NMR : δ 8.2 ppm (triazole-H), δ 4.3 ppm (azetidine-CH₂).
- HRMS : [M+H]⁺ m/z 381.0421 (calculated), 381.0418 (observed).
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